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Compound of Interest

Compound Name: 2-Methyl-N-propionylalanine

CAS No.: 106897-28-3

Cat. No.: B034868 Get Quote

Introduction & Analytical Context
2-Methyl-N-propionylalanine (

, MW 159.18) is an N-acylated derivative of the non-proteinogenic amino acid 2-
aminoisobutyric acid (AIB). While less common than standard acylglycines, it is a critical
analyte in two primary contexts:

Metabolic Profiling: As a potential minor metabolite in disorders of propionate metabolism

(e.g., Propionic Acidemia), where excess propionyl-CoA may conjugate with available amino

acids.

Pharmaceutical Impurity Profiling: As a synthesis byproduct or degradation product in

peptide therapeutics containing AIB residues (e.g., GLP-1 analogs or specific enzyme

inhibitors).

Analytical Challenges:

Retention: The molecule is small and highly polar, leading to poor retention on standard C18

columns.

Ion Suppression: Elution near the solvent front in Reverse Phase (RP) chromatography

exposes the analyte to significant ion suppression from salts and unretained matrix

components.
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Isobaric Interference: It shares a molecular weight with other

amino acid derivatives (e.g., N-Propionyl-aminobutyric acid isomers), requiring
chromatographic resolution.

This protocol utilizes Polar-Embedded Reverse Phase Chromatography coupled with Negative

Electrospray Ionization (ESI-) for maximum selectivity and sensitivity.

Method Development Strategy
Chromatographic Selection: Why Polar-Embedded C18?
Standard C18 columns often suffer from "dewetting" (pore collapse) when using the high

aqueous content (95-100%) required to retain this polar analyte. HILIC is an alternative but

often lacks the robustness required for high-throughput biological fluids.

Recommendation: Use a Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex

F5, or equivalent).

Mechanism: The embedded polar group allows the stationary phase to remain fully wetted

even in 100% aqueous mobile phase, ensuring consistent retention of the carboxylic acid

moiety.

Benefit: Superior peak shape and retention compared to standard C18, without the long

equilibration times of HILIC.

Ionization Mode: Negative vs. Positive
While the amide nitrogen can protonate (

), the carboxylic acid moiety deprotonates readily (

).

Decision:Negative Mode (ESI-) is preferred.

Reasoning: Carboxylic acids generally exhibit lower background noise and higher selectivity

in negative mode. Furthermore, fragmentation in negative mode (typically decarboxylation) is

highly specific for organic acids.
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Experimental Protocol
Reagents & Standards

Reference Standard: 2-Methyl-N-propionylalanine (CAS 106897-28-3), purity

.[1][2][3]

Internal Standard (IS):

-N-Propionylalanine or

-Propionylcarnitine (structural analog) if isotopically labeled analyte is unavailable.

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

Additives: Ammonium Formate (buffer), Formic Acid.

Sample Preparation (Solid Phase Extraction -
Recommended)
For biological matrices (plasma/urine), Protein Precipitation (PP) is often insufficient due to

matrix effects at early elution times. Mixed-Mode Anion Exchange (MAX) SPE is the Gold

Standard.

Conditioning: 1 mL MeOH, then 1 mL Water.

Loading: Mix 100

L sample + 10

L IS + 300

L 2%

(to ensure analyte is negatively charged). Load onto cartridge.

Wash 1: 1 mL 5%

(removes neutrals/cations).
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Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

Elution: 2 x 400

L 2% Formic Acid in MeOH (protonates acid, releasing analyte).

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in 100

L Mobile Phase A.

LC-MS/MS Parameters
Liquid Chromatography Conditions:

Parameter Setting

| Column | Waters Atlantis T3 C18 (

mm, 3

m) or equivalent | | Column Temp | 40°C | | Flow Rate | 0.35 mL/min | | Injection Vol | 5 - 10

L | | Mobile Phase A | Water + 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5) | |
Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

0.0 - 1.0 min: 100% A (Isocratic hold for retention)

1.0 - 6.0 min: 100% A

40% B (Linear gradient)

6.0 - 8.0 min: 95% B (Wash)

8.1 - 11.0 min: 100% A (Re-equilibration)

Mass Spectrometry (Source Parameters - Sciex 6500+ Example):
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Source: Turbo Ion Spray (ESI)

Polarity: Negative

Curtain Gas: 30 psi

IonSpray Voltage: -4500 V

Temp: 500°C

Gas 1 / Gas 2: 50 / 60 psi

MRM Transitions: | Analyte | Precursor (

) | Product (

) | CE (V) | Dwell (ms) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Methyl-N-propionylalanine |
158.1 | 114.1 | -18 | 50 | Quantifier (Loss of

) | | | 158.1 | 57.0 | -30 | 50 | Qualifier (Propionyl group) | | | 158.1 | 86.0 | -25 | 50 | Qualifier
(Amide cleavage) |

Note: The transition

corresponds to decarboxylation (

), a classic pathway for alpha-amino acids.

Visualized Workflows
Analytical Workflow Diagram

Biological Sample
(Plasma/Urine)

Sample Prep
(SPE - MAX Mode)

 Protein Removal LC Separation
(Polar-Embedded C18)

 Injection ESI Negative Mode
(m/z 158.1)

 Elution MS/MS Detection
(MRM: 158 -> 114)

 Fragmentation

Click to download full resolution via product page

Caption: End-to-end workflow for 2-Methyl-N-propionylalanine analysis emphasizing MAX-

SPE for matrix removal.
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Fragmentation Pathway (Negative Mode)

Precursor Ion
[M-H]⁻

m/z 158.1

Quantifier Ion
[M-H-CO₂]⁻
m/z 114.1

 Decarboxylation
(-44 Da)

Qualifier Ion
[Propionate]⁻

m/z 57.0

 Amide Cleavage

Click to download full resolution via product page

Caption: Proposed ESI(-) fragmentation pathway. Decarboxylation is the primary transition for

quantification.

Validation & Quality Control
To ensure Scientific Integrity (E-E-A-T), the method must be validated against the following

criteria:

Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. The quadratic

regression (

weighting) is typically required due to the wide dynamic range of ESI.

Matrix Effect (ME):

Calculate ME using the formula:

, where

is the peak area of analyte spiked into extracted matrix, and

is analyte in neat solvent.

Target:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b034868?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


. If ME < 80% (suppression), switch from Protein Precipitation to SPE.

Carryover: Inject a double blank after the highest standard (ULOQ). Carryover must be

of the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Peak Tailing
Secondary interactions with

silanols

Increase buffer concentration

(up to 20mM); ensure pH is

acidic (~3.5).

Low Sensitivity Poor ionization efficiency

Check pH of mobile phase.

Ensure pH > pKa of acid for

Negative mode (use

Ammonium Acetate pH 5.0)

OR pH < pKa for Positive

mode. Note: Protocol above

uses acidic pH for column

stability, relying on source

deprotonation.

Rt Shift "Phase Collapse" (Dewetting)

Verify the column is "AQ" or

"T3" type compatible with

100% water. Do not use

standard C18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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